2-(Dimethylaminomethylidene)amino-9-(2-deoxy-b-D-ribofuranosyl)purine 3'-CE phosphoramidite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

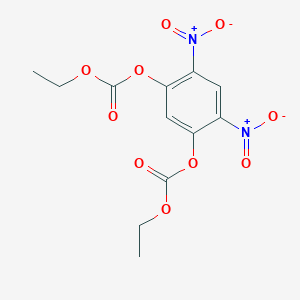

2-(Dimethylaminomethylidene)amino-9-(2-deoxy-b-D-ribofuranosyl)purine 3’-CE phosphoramidite is an indispensable compound, serving as a fundamental chemical constituent for the synthesis of oligonucleotides . It enables the synthesis of modified DNA and RNA sequences, aiding in studies related to gene expression, drug development, and molecular diagnostics.

Molecular Structure Analysis

The molecular formula of this compound is C43H53N8O6P, and it has a molecular weight of 808.93 . The structure includes a purine ring attached to a 2-deoxy-b-D-ribofuranosyl group and a dimethylaminomethylidene group .Aplicaciones Científicas De Investigación

Research of Tailored Nucleotide Strands

This compound is used in the research of tailored nucleotide strands . It allows scientists to create specific sequences of nucleotides, which can be used to study various aspects of genetics and molecular biology .

Exploration of Genetic Ailments

The compound is used in the exploration of genetic ailments . By creating specific nucleotide sequences, scientists can model genetic diseases in the lab, allowing them to study the disease’s progression and potentially discover new treatments .

Formulation of Targeted Remedial Approaches

This compound is used in the formulation of targeted remedial approaches . By understanding the genetic basis of diseases, scientists can develop treatments that target the specific genetic mutations causing the disease .

Investigation of Innovative Drug Conveyance Systems

The compound is used in the investigation of innovative drug conveyance systems . By understanding how this compound interacts with other molecules, scientists can develop new methods for delivering drugs to specific cells or tissues in the body .

Structural Properties of Nucleic Acids

The use of this compound can help investigate the structural properties of nucleic acids . It can add considerable stability to the double helix and impart other structural features, such as an altered groove width and disruption of the normal spine of hydration .

Molecular Recognition between Ligands and DNA

This compound is used to study molecular recognition between ligands and DNA . It can strongly affect interactions with small molecules such as antibiotics and anticancer drugs . This can be extremely useful in investigations on the structure of nucleic acids as well as sequence-specific interactions between DNA and small molecules or proteins .

Mecanismo De Acción

Target of Action

Given its structure and properties, it is likely to interact with nucleic acids or proteins involved in nucleic acid metabolism .

Mode of Action

It’s possible that it interacts with its targets through hydrogen bonding, electrostatic interactions, or other non-covalent interactions .

Biochemical Pathways

The compound is a fundamental chemical constituent for the synthesis of oligonucleotides . Therefore, it may be involved in pathways related to nucleic acid synthesis and metabolism.

Pharmacokinetics

Given its molecular weight and structure, it is likely to have specific pharmacokinetic properties that affect its bioavailability .

Result of Action

The compound exhibits potent antiviral and antitumor activities, making it a promising candidate for developing targeted therapies . Its efficacy in inhibiting viral replication and suppressing tumor growth has been demonstrated .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 2-(Dimethylaminomethylidene)amino-9-(2-deoxy-b-D-ribofuranosyl)purine 3'-CE phosphoramidite involves the protection of the hydroxyl group at the 3'-position of the ribose, followed by the coupling of the protected nucleoside with the phosphoramidite derivative of the amino group of the purine base. The dimethylaminomethylidene group is introduced by reacting the amino group of the purine with formaldehyde and dimethylamine in the presence of acetic acid.", "Starting Materials": [ "2-deoxy-b-D-ribofuranosyl-3'-O-acetyl-5'-O-(4,4'-dimethoxytrityl)uridine", "9H-purin-6-amine", "Formaldehyde", "Dimethylamine", "Acetic acid", "Diisopropylethylamine", "2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite", "N,N-diisopropylethylamine", "Triethylamine", "Acetonitrile", "Dimethylformamide", "Chloroform", "Methanol", "Pyridine", "Trifluoroacetic acid", "Diethyl ether" ], "Reaction": [ "Protection of the 3'-hydroxyl group of the ribose with acetic anhydride and pyridine", "Deprotection of the 5'-hydroxyl group of the uridine with dichloroacetic acid", "Protection of the 5'-hydroxyl group of the uridine with 4,4'-dimethoxytrityl chloride and pyridine", "Coupling of the protected nucleoside with 9H-purin-6-amine, formaldehyde, dimethylamine, and acetic acid to form 2-(Dimethylaminomethylidene)amino-9-(2-deoxy-b-D-ribofuranosyl)purine", "Protection of the amino group of the purine with acetic anhydride and pyridine", "Deprotection of the 3'-hydroxyl group of the ribose with methanolic ammonia", "Coupling of the protected nucleoside with 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite and N,N-diisopropylethylamine to form 2-(Dimethylaminomethylidene)amino-9-(2-deoxy-b-D-ribofuranosyl)purine 3'-CE phosphoramidite", "Deprotection of the 4,4'-dimethoxytrityl group with trifluoroacetic acid in chloroform", "Purification of the product by column chromatography using acetonitrile/dimethylformamide as the eluent", "Final deprotection of the acetyl group at the 3'-position of the ribose with triethylamine and acetic anhydride", "Isolation of the product by precipitation with diethyl ether" ] } | |

Número CAS |

178925-41-2 |

Nombre del producto |

2-(Dimethylaminomethylidene)amino-9-(2-deoxy-b-D-ribofuranosyl)purine 3'-CE phosphoramidite |

Fórmula molecular |

C43H53N8O6P |

Peso molecular |

808.9 g/mol |

Nombre IUPAC |

N'-[3-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2H-pyrazolo[4,3-d]pyrimidin-7-yl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C43H53N8O6P/c1-29(2)51(30(3)4)58(55-24-12-23-44)57-36-25-37(39-40-41(49-48-39)42(46-27-45-40)47-28-50(5)6)56-38(36)26-54-43(31-13-10-9-11-14-31,32-15-19-34(52-7)20-16-32)33-17-21-35(53-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,48,49)/t36-,37+,38+,58?/m0/s1 |

Clave InChI |

LHOYFIRBNASJKY-MACIYHSTSA-N |

SMILES isomérico |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=C6C(=NN5)C(=NC=N6)N=CN(C)C |

SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=C6C(=NN5)C(=NC=N6)N=CN(C)C |

SMILES canónico |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=C6C(=NN5)C(=NC=N6)N=CN(C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate](/img/structure/B70949.png)

![2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B70950.png)

![Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B70957.png)

![43,44-Di(propan-2-yloxy)-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B70962.png)

![trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)](/img/structure/B70964.png)

![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)

![5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B70977.png)